

Application Notes and Protocols: Cloning and Expression of the Allatotropin Receptor

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Compound of Interest

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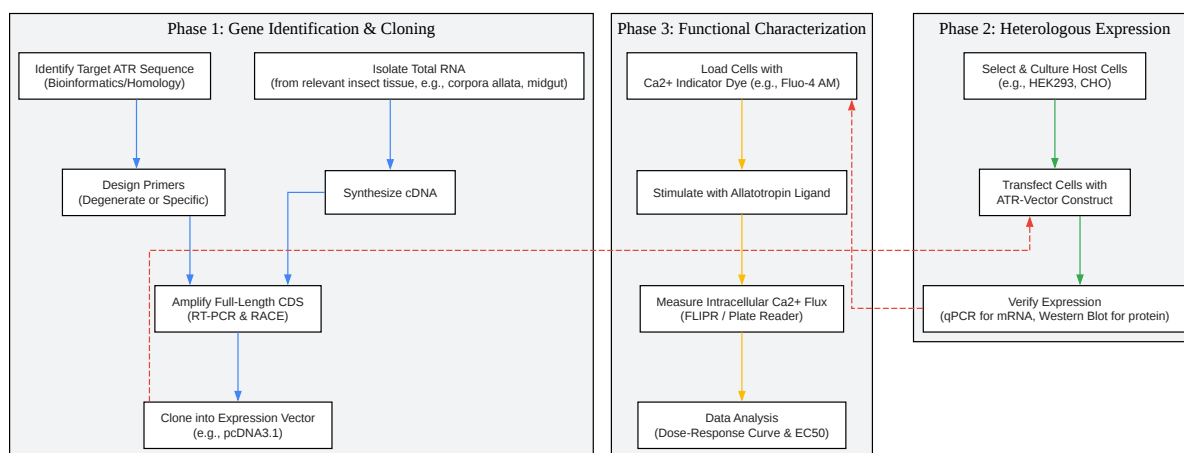
These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, and functional characterization of the **Allatotropin** (AT) receptor, a key G-protein coupled receptor (GPCR) involved in regulating crucial physiological processes in insects, such as juvenile hormone biosynthesis.^{[1][2]}

Introduction to the Allatotropin Receptor

Allatotropin is a pleiotropic insect neuropeptide that, upon binding to its receptor (ATR), initiates a signaling cascade influencing development, reproduction, and metabolism.^{[1][3]} The ATR is a member of the rhodopsin-like GPCR family and is a significant target for developing novel insect control agents.^{[2][4]} Structurally, it shares similarities with mammalian orexin/hypocretin receptors.^{[2][3]} Functional characterization typically reveals that the AT receptor couples to a Gq protein, leading to the mobilization of intracellular calcium, although coupling to other G-proteins to modulate cAMP levels has also been reported.^{[3][5][6]}

Experimental Overview & Workflow

The general workflow for cloning and expressing the **Allatotropin** receptor involves identifying the gene sequence, amplifying the full-length coding DNA sequence (CDS), cloning it into a suitable expression vector, transfecting the construct into a heterologous cell system, and finally, verifying its functional expression through ligand-induced signaling assays.



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Caption: General experimental workflow for ATR cloning and functional analysis.

Data Presentation: Ligand Affinity

Functional assays quantifying the receptor's response to its ligand are crucial for confirming successful expression and for screening potential agonists or antagonists. The half-maximal effective concentration (EC₅₀) is a key metric.

Receptor Source Organism	Ligand	EC ₅₀ Value (nM)	Expression System	Assay Type	Reference
Manduca sexta	Manse-AT	121.1	CHO-WTA11	Aequorin Luminescence (Ca ²⁺)	[7]
Manduca sexta	Manse-ATL-I	0.54	CHO-WTA11	Aequorin Luminescence (Ca ²⁺)	[7]
Manduca sexta	Manse-ATL-II	7.0	CHO-WTA11	Aequorin Luminescence (Ca ²⁺)	[7]
Manduca sexta	Manse-ATL-III	23.3	CHO-WTA11	Aequorin Luminescence (Ca ²⁺)	[7]
Aedes aegypti	Aea-AT	Low Nanomolar	HEK293	FLIPR (Ca ²⁺)	[8]

Note: The data clearly indicates that **Allatotropin**-like (ATL) peptides can exhibit significantly higher potency than **Allatotropin** (AT) itself in certain species.[7]

Detailed Experimental Protocols

Protocol 1: Cloning of the Allatotropin Receptor CDS

This protocol is based on methods described for cloning the *Manduca sexta* and *Schistocerca gregaria* AT receptors.[2][7]

Objective: To amplify the full-length coding sequence (CDS) of the AT receptor from insect tissue.

Materials:

- Insect tissue known to express ATR (e.g., midgut, Malpighian tubules, corpora allata).[3][6]

- RNA isolation kit (e.g., TRIzol, Qiagen RNeasy).
- cDNA synthesis kit (e.g., SuperScript III, Invitrogen).
- High-fidelity DNA polymerase (e.g., Q5, Phusion).
- Gene-specific primers (forward and reverse) for the full CDS.
- RACE (Rapid Amplification of cDNA Ends) kit for unknown 5' and 3' ends (e.g., SMARTer RACE kit, Clontech).^[2]^[9]
- pcDNA™3.1 Directional TOPO® Expression Vector or similar.^[7]
- Competent E. coli cells.

Methodology:

- RNA Isolation: Extract total RNA from the target insect tissue according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using an oligo(dT) primer and reverse transcriptase.
- Initial Fragment Amplification (if full sequence is unknown):
 - Design degenerate primers based on conserved regions of known ATR or orexin receptor sequences.
 - Perform PCR with a low annealing temperature to amplify a partial fragment.
 - Sequence the resulting PCR product to confirm its identity.
- RACE for Full-Length Sequence:
 - Based on the sequence from the initial fragment, design gene-specific primers for both 5' and 3' RACE reactions.

- Perform RACE PCR according to the kit manufacturer's instructions to obtain the full sequence.[\[2\]](#)
- Full-Length CDS Amplification:
 - Design high-fidelity primers that include start (ATG) and stop codons for the complete open reading frame (ORF). Add a CACC sequence to the 5' end of the forward primer for directional TOPO cloning.
 - Perform PCR using the synthesized cDNA as a template. A typical thermal cycling profile is:
 - Initial denaturation: 95°C for 5 minutes.
 - 35 cycles of: 95°C for 30 seconds, 50-60°C (primer-dependent) for 30 seconds, 68°C for 1-2 minutes (depending on ORF length).
 - Final extension: 68°C for 10 minutes.[\[7\]](#)
- Cloning into Expression Vector:
 - Run the PCR product on an agarose gel and purify the band of the correct size.
 - Ligate the purified PCR product into the pcDNA3.1D-TOPO vector according to the manufacturer's instructions.[\[7\]](#)
 - Transform the ligation product into competent E. coli cells and select for antibiotic-resistant colonies.
- Verification:
 - Isolate plasmid DNA from several colonies (miniprep).
 - Verify the presence and orientation of the insert via restriction digestion and Sanger sequencing.

Protocol 2: Heterologous Expression in Mammalian Cells

Objective: To transiently express the cloned AT receptor in a mammalian cell line (e.g., HEK293T) for functional analysis.

Materials:

- HEK293T or CHO cells.[\[10\]](#)[\[11\]](#)
- Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
- Purified ATR-pcDNA3.1 plasmid DNA.
- Transfection reagent (e.g., Lipofectamine 2000, FuGENE HD).
- (Optional) $G\alpha_{16}$ plasmid for promiscuous Gq coupling to enhance calcium signal.[\[11\]](#)
- 6-well or 96-well cell culture plates.

Methodology:

- Cell Seeding: The day before transfection, seed HEK293T cells into plates to be 70-90% confluent at the time of transfection.
- Transfection Complex Preparation:
 - In a sterile tube, dilute the ATR-pcDNA3.1 plasmid DNA (and $G\alpha_{16}$ plasmid, if used) in serum-free medium.
 - In a separate tube, dilute the transfection reagent in serum-free medium.
 - Combine the diluted DNA and reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.
- Transfection: Add the DNA-reagent complexes dropwise to the cells in the culture plates.

- Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for receptor expression.

Protocol 3: Functional Characterization via Calcium Mobilization Assay

Objective: To measure the activation of the expressed AT receptor by quantifying changes in intracellular calcium upon ligand stimulation.[\[11\]](#)[\[12\]](#)

Materials:

- Transfected cells expressing the AT receptor in a 96-well black-walled, clear-bottom plate.
- Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Calcium-6).[\[11\]](#)[\[12\]](#)
- Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- **Allatotropin** peptide ligand at various concentrations.
- A fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).[\[8\]](#)[\[13\]](#)

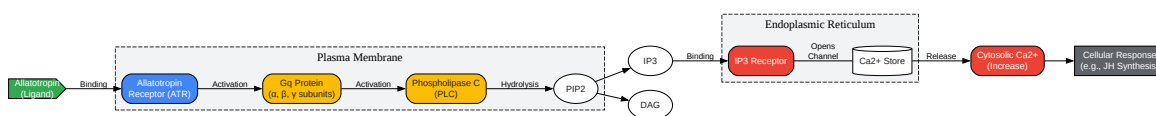
Methodology:

- Dye Loading:
 - Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer.
 - Remove the culture medium from the cells and add the dye loading buffer.
 - Incubate the plate for 45-60 minutes at 37°C, followed by 20 minutes at room temperature in the dark.[\[14\]](#)
- Ligand Plate Preparation: Prepare a separate 96-well plate containing serial dilutions of the **Allatotropin** peptide in assay buffer at 3-4x the final desired concentration.

- Measurement of Calcium Flux:
 - Place both the cell plate and the ligand plate into the fluorescence plate reader.
 - Set the instrument to record fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm for Fluo-4).
 - Record a baseline fluorescence reading for 10-20 seconds.
 - The instrument's fluidics module will then add the **Allatotropin** ligand from the ligand plate to the cell plate.
 - Continue recording the fluorescence signal for an additional 2-3 minutes to capture the peak response and subsequent decay.[\[14\]](#)
- Data Analysis:
 - The change in fluorescence (peak minus baseline) is plotted against the logarithm of the ligand concentration.
 - Fit the data to a sigmoidal dose-response curve to calculate the EC₅₀ value.

Signaling Pathway Visualization

The primary signaling pathway for the **Allatotropin** receptor involves the Gq protein, leading to an increase in intracellular calcium.



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Caption: ATR Gq-mediated calcium signaling pathway.

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